N-Methyl-N-phenylhydrazine sulfate
Overview
Description
N-Methyl-N-phenylhydrazine sulfate is an organic compound with the molecular formula C7H12N2O4S. It is a derivative of hydrazine, where one of the nitrogen atoms is substituted with a methyl group and the other with a phenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenylhydrazine sulfate can be synthesized through the reaction of N-methyl-N-phenylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of N-methyl-N-phenylhydrazine and sulfuric acid under controlled temperature conditions to form the sulfate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenylhydrazine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-Methyl-N-phenylhydrazine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenylhydrazine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-Methylhydrazine
- N-Phenylhydrazine
- Phenylhydrazine
Comparison
N-Methyl-N-phenylhydrazine sulfate is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties compared to its analogs. For instance, N-Methylhydrazine lacks the phenyl group, making it less reactive in electrophilic substitution reactions. Similarly, N-Phenylhydrazine does not have the methyl group, affecting its reactivity in nucleophilic reactions.
Properties
IUPAC Name |
amino-methyl-phenylazanium;hydrogen sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMUFLHKQMIRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C1=CC=CC=C1)N.OS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-26-8, 33008-18-3 | |
Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, 1-methyl-1-phenyl-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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